9-Phenanthrylmethyl isothiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
17660-77-4 |
|---|---|
Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
9-(isothiocyanatomethyl)phenanthrene |
InChI |
InChI=1S/C16H11NS/c18-11-17-10-13-9-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-9H,10H2 |
InChI Key |
PPXLSNLFTUJTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
Other CAS No. |
17660-77-4 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Phenanthrylmethyl Isothiocyanate and Analogues
Established Synthetic Pathways for Isothiocyanates
The synthesis of isothiocyanates is a well-explored area of organic chemistry, with several reliable methods developed over the years. These pathways generally begin from readily available starting materials and can be adapted to a wide range of substrates.
Reactions from Primary Amines via Dithiocarbamate (B8719985) Intermediates
A prevalent and versatile method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. cbijournal.comnih.gov This two-step, often one-pot, process is favored for its broad applicability to both alkyl and aryl amines. beilstein-journals.org
The initial reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of CS₂ in the presence of a base, such as triethylamine (B128534) (Et₃N) or an alkali metal hydroxide, to form the dithiocarbamate salt. A variety of desulfurizing agents can then be employed to facilitate the elimination of a sulfur species and the formation of the isothiocyanate. Common reagents for this purpose include:
Tosyl Chloride (TsCl): This reagent reacts with the dithiocarbamate salt to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate. nih.govorganic-chemistry.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A mild and efficient reagent that promotes the decomposition of the dithiocarbamate with the evolution of gaseous byproducts (CO₂ and COS), simplifying purification. cbijournal.comkiku.dk
Sodium Persulfate (Na₂S₂O₈): This method is particularly effective and can be carried out in water, making it a greener alternative. nih.govrsc.org
Cyanuric Chloride (TCT): A cost-effective reagent that works well under aqueous conditions for a range of primary amines. beilstein-journals.org
1,1'-Thiocarbonyldiimidazole (TCDI): While often used as a thiophosgene (B130339) equivalent, it can also be used in this context.
The choice of desulfurizing agent can be critical and often depends on the nature of the starting amine and the desired reaction conditions.
| Desulfurizing Agent | Starting Amine Example | Product | Yield (%) | Reference |
| Tosyl Chloride | Aniline | Phenyl isothiocyanate | High | nih.govorganic-chemistry.org |
| Boc₂O | Benzylamine | Benzyl (B1604629) isothiocyanate | >90 | cbijournal.comkiku.dk |
| Na₂S₂O₈ | Various alkyl/aryl amines | Corresponding isothiocyanates | Satisfactory | nih.govrsc.org |
| Cyanuric Chloride | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | Excellent | beilstein-journals.org |
Table 1: Representative Examples of Isothiocyanate Synthesis via Dithiocarbamate Intermediates.
Approaches Utilizing Thiophosgene and Its Alternatives
The direct reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly effective method for the synthesis of isothiocyanates. The reaction is typically rapid and provides high yields. However, the extreme toxicity and moisture sensitivity of thiophosgene have driven the development of safer alternatives. nih.govmdpi.com
Several "thiocarbonyl transfer" reagents have emerged as viable substitutes for thiophosgene. These reagents react with primary amines to deliver the thiocarbonyl group, leading to the formation of the isothiocyanate. Notable examples include:
1,1'-Thiocarbonyldiimidazole (TCDI): A stable, crystalline solid that is easier and safer to handle than thiophosgene. It reacts readily with primary amines to give the corresponding isothiocyanates. rsc.org
Di(2-pyridyl) thionocarbonate (DPT)
1,1'-Thiocarbonyldi-2(1H)-pyridone
These alternatives often provide good to excellent yields and are compatible with a variety of functional groups, though they may be less reactive than thiophosgene itself.
| Thiocarbonylating Agent | Starting Amine Example | Product | Yield (%) | Reference |
| Thiophosgene | Various primary amines | Corresponding isothiocyanates | Good | nih.gov |
| 1,1'-Thiocarbonyldiimidazole | General primary amines | Corresponding isothiocyanates | Good | rsc.org |
Table 2: Comparison of Thiophosgene and an Alternative for Isothiocyanate Synthesis.
Synthesis from Hydroximoyl Chlorides
An alternative synthetic route that does not start from a primary amine involves the use of hydroximoyl chlorides. This method commences with an aldehyde, which is converted to an aldoxime. The aldoxime is then chlorinated to form the hydroximoyl chloride, which upon reaction with a thiocyanate (B1210189) salt, yields the isothiocyanate. This pathway offers an alternative for substrates where the primary amine may be difficult to access or handle. nih.govnih.gov
Employing Elemental Sulfur in Isothiocyanate Synthesis
The use of elemental sulfur as the sulfur source represents a more atom-economical and environmentally benign approach to isothiocyanate synthesis. mdpi.com One common strategy involves the reaction of isocyanides with elemental sulfur. This reaction can be promoted by thermal conditions or by the use of catalysts. nih.govmdpi.com Another approach involves the in situ generation of thiocarbonyl surrogates from carbenes and elemental sulfur, which then react with primary amines. mdpi.com
Adaptations for Phenanthrene-Derived Isothiocyanates
While a specific, detailed synthetic protocol for 9-phenanthrylmethyl isothiocyanate is not extensively documented in readily available literature, its synthesis can be reasonably projected by adapting the established methodologies discussed above. The starting material for these proposed syntheses would be 9-(aminomethyl)phenanthrene.
The primary challenge in the synthesis of this compound is likely to be the steric bulk of the phenanthrene (B1679779) moiety. This large, rigid aromatic system could potentially hinder the approach of reagents to the aminomethyl group. Therefore, reaction conditions may need to be optimized to overcome this steric hindrance, for instance, by using higher temperatures, longer reaction times, or more reactive reagents.
The phenanthrene ring itself is relatively stable to many of the reagents used in isothiocyanate synthesis. However, under strongly acidic or electrophilic conditions, side reactions on the aromatic ring could potentially occur, although the methylene (B1212753) spacer between the ring and the amine group should mitigate this to some extent. libretexts.org
A plausible and likely successful approach would be the reaction of 9-(aminomethyl)phenanthrene with carbon disulfide and a suitable desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O), due to its mild nature and the clean reaction profile. kiku.dkresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Proposed Product | Key Considerations |
| 9-(Aminomethyl)phenanthrene | Carbon Disulfide (CS₂) | Di-tert-butyl dicarbonate (Boc₂O), cat. DMAP | This compound | The steric bulk of the phenanthrene group may require optimization of reaction time and temperature. The use of Boc₂O should lead to volatile byproducts, simplifying purification. |
Table 3: Proposed Synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several greener strategies can be envisioned.
Aqueous Reaction Media: The use of water as a solvent is a key aspect of green chemistry. Methods such as the use of sodium persulfate as a desulfurizing agent in water for the conversion of dithiocarbamates to isothiocyanates are highly attractive. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
Use of Benign Reagents: The replacement of highly toxic reagents like thiophosgene with safer alternatives such as TCDI is a significant green improvement. Furthermore, the use of reagents like calcium oxide (CaO), which can act as both a base and a desulfurizing agent, simplifies the reaction and reduces waste. researchgate.neteurekaselect.com
Catalytic Methods: The development of catalytic methods, for example, using elemental sulfur with a catalytic amount of an amine base, reduces the stoichiometric use of reagents and improves atom economy. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating. This technique has been successfully applied to the synthesis of various isothiocyanates and could be beneficial for the synthesis of the sterically hindered this compound. nih.gov
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Synthetic Strategies for Phenanthrylmethyl Isothiocyanate Derivatives and Analogues
The synthesis of this compound and its analogues can be achieved through several established methods, primarily involving the conversion of the corresponding primary amine, 9-aminomethylphenanthrene. The choice of synthetic route often depends on the availability of starting materials, desired yield, and tolerance of other functional groups within the molecule.
One of the most common and versatile methods for the preparation of isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt intermediate. nih.gov This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.gov This two-step, one-pot procedure is widely applicable to both alkyl and aryl amines. organic-chemistry.org
A typical reaction sequence involves the treatment of the primary amine with carbon disulfide in the presence of a base, such as triethylamine or potassium carbonate, to form the corresponding dithiocarbamate salt in situ. organic-chemistry.orgbeilstein-journals.org This salt is subsequently decomposed to the isothiocyanate using a variety of desulfurizing agents.
Several reagents have been developed for the desulfurization step. Tosyl chloride is a frequently used reagent that effectively mediates the decomposition of the dithiocarbamate salt. organic-chemistry.org Another common reagent is cyanuric chloride (TCT), which has been shown to be effective in a one-pot process under aqueous conditions. beilstein-journals.orgnih.gov The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) offers a clean workup procedure, as the by-products are volatile. cbijournal.com
An alternative to the dithiocarbamate route is the use of thiophosgene or its analogues. beilstein-journals.org However, due to the high toxicity of thiophosgene, less hazardous alternatives such as phenyl chlorothionoformate are often preferred. organic-chemistry.org This method can be carried out as a one-pot or a two-step process and is effective for a wide range of amines. organic-chemistry.orgorganic-chemistry.org
For the synthesis of phenanthrylmethyl isothiocyanate derivatives, the starting material would typically be the corresponding phenanthrylmethylamine. The reaction conditions for these transformations are generally mild and can be adapted for various substituted phenanthrene cores. The table below summarizes various desulfurizing agents that can be employed in the synthesis of isothiocyanates from primary amines.
Table 1: Common Desulfurizing Agents for the Synthesis of Isothiocyanates from Primary Amines
| Desulfurizing Agent | Base | Solvent | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Tosyl Chloride | Triethylamine | Tetrahydrofuran | 0 °C to room temperature | organic-chemistry.org |
| Cyanuric Chloride (TCT) | Potassium Carbonate | Water/Dichloromethane | 0 °C | beilstein-journals.orgnih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (catalyst) | Dichloromethane | Room temperature | cbijournal.com |
| Propane phosphonic acid anhydride (B1165640) (T3P®) | Triethylamine | Dichloromethane | Room temperature | organic-chemistry.org |
| Iodine | Sodium bicarbonate | Water/Ethyl acetate | Room temperature | cbijournal.com |
Another synthetic approach involves the Staudinger/aza-Wittig tandem reaction. nih.govnih.gov This method starts from an azide, which reacts with triphenylphosphine (B44618) to generate an iminophosphorane. The subsequent reaction with carbon disulfide yields the isothiocyanate. nih.gov This strategy is particularly useful for the synthesis of chiral isothiocyanates as it proceeds without racemization. nih.gov
The synthesis of various isothiocyanate analogues with an aromatic ring in the alkyl chain has been successfully achieved with high yields, including under microwave-assisted conditions which can significantly reduce reaction times. nih.gov These established methodologies provide a robust framework for the preparation of a library of phenanthrylmethyl isothiocyanate derivatives for further investigation.
Advanced Analytical and Spectroscopic Characterization of 9 Phenanthrylmethyl Isothiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
A definitive analysis of the ¹H and ¹³C NMR spectra is not possible without experimental data. A theoretical discussion would involve predicting the chemical shifts and coupling constants of the protons and carbons in the phenanthrene (B1679779) ring system as influenced by the -CH₂NCS substituent at the 9-position.
1H NMR Spectroscopy
A predicted ¹H NMR spectrum would show signals in the aromatic region corresponding to the phenanthrene protons and a characteristic singlet for the methylene (B1212753) (-CH₂) protons adjacent to the isothiocyanate group. The precise chemical shifts and coupling patterns of the aromatic protons would be unique to the 9-substituted phenanthrene structure.
13C NMR Spectroscopy
Similarly, a predicted ¹³C NMR spectrum would feature a number of signals corresponding to the fourteen carbon atoms of the phenanthrene skeleton, a signal for the methylene carbon, and a distinct signal for the isothiocyanate carbon (-N=C=S) in the characteristic downfield region.
Advanced NMR Techniques for Conformational Analysis and Molecular Dynamics
Information regarding the use of advanced NMR techniques such as NOESY or COSY for the conformational analysis of 9-phenanthrylmethyl isothiocyanate is not available in the current body of scientific literature.
Vibrational Spectroscopy
The precise vibrational modes for this compound from FT-IR and Raman spectroscopy have not been documented.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum would be expected to exhibit a strong and characteristic asymmetric stretching vibration for the isothiocyanate (-N=C=S) group, typically found in the 2000-2200 cm⁻¹ region. Other bands would correspond to the C-H stretching of the aromatic and methylene groups, and the C=C stretching vibrations of the phenanthrene ring.
Raman Spectroscopy
Raman spectroscopy would provide complementary information, with the symmetric stretch of the isothiocyanate group being a notable feature. The aromatic ring vibrations would also be prominent.
Analysis of C=S and N=C=S Group Frequencies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the functional groups within a molecule. For this compound, the focus is on the characteristic vibrations of the isothiocyanate (–N=C=S) moiety.
The isothiocyanate group gives rise to a very strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in the infrared spectrum, typically in the range of 2000–2200 cm⁻¹. This intense absorption is a primary indicator of the presence of the –N=C=S group. In addition to the prominent asymmetric stretch, a weaker symmetric stretch (νₛ) can sometimes be observed. The thiocarbonyl (C=S) bond within the isothiocyanate group also has a characteristic stretching frequency, although it is generally weaker and can be coupled with other vibrations. Its position can vary but is often found in the 958-990 cm⁻¹ range for N-thiocyanates. researchgate.net
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
| Asymmetric Stretch (νₐₛ) | –N=C=S | 2000 - 2200 | Strong, Sharp |
| Symmetric Stretch (νₛ) | –N=C=S | 1000 - 1200 | Weak to Medium |
| C=S Stretch (ν) | –N=C=S | 950 - 1000 | Weak to Medium |
| C-N Stretch (ν) | –N =C=S | 1300 - 1400 | Medium |
Note: The exact frequencies for this compound may vary due to the influence of the large, aromatic phenanthrene ring system.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry is a robust technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org For this compound, a GC-MS analysis would confirm the compound's identity and assess its purity by separating it from any starting materials, solvents, or byproducts.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion (M⁺•) corresponding to the intact molecule's mass. This high-energy process also induces fragmentation. The fragmentation pattern for this compound is expected to be influenced by the stable phenanthrene core. A prominent fragmentation pathway for polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is the loss of acetylene (B1199291) (C₂H₂). researchgate.net Therefore, a key fragment would likely correspond to the phenanthrylmethyl cation or further fragments derived from the phenanthrene ring itself. The mass spectrum of pure phenanthrene, for instance, shows a molecular ion at m/z = 178 and a significant fragment from the loss of acetylene at m/z = 152. researchgate.netresearchgate.net The presence of the isothiocyanate group would introduce additional specific fragmentation pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) for Complex Mixture Analysis
For analyzing this compound within complex matrices, such as biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. mdpi.com LC is better suited for less volatile and thermally sensitive compounds, a category that many isothiocyanates fall into. mdpi.com
Often, to improve ionization efficiency and sensitivity, isothiocyanates are derivatized prior to LC-MS analysis. nih.govnih.govwur.nl A common method involves reacting the isothiocyanate with a thiol-containing molecule, such as N-acetyl-l-cysteine (NAC), to form a dithiocarbamate (B8719985) derivative that ionizes more readily in electrospray ionization (ESI). nih.govnih.gov Coupling the LC separation with a high-resolution mass spectrometer (HRMS) allows for the precise determination of molecular formulas for the target compound and any related metabolites or degradation products in the mixture. mdpi.com This approach has been successfully used to simultaneously analyze various isothiocyanates and their precursors in complex plant extracts. nih.govnih.govwur.nl
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass with extremely high accuracy (typically below 5 parts-per-million error), which is crucial for unambiguously determining the elemental composition of a molecule. ntnu.educolorado.edunih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defect of their constituent atoms. nih.gov
For this compound (C₁₆H₁₁NS), HRMS can confirm its elemental formula by providing an exact mass measurement that matches the theoretical value. This capability is invaluable for differentiating the target compound from isobaric interferences—other molecules that have the same integer mass but a different atomic makeup. This high level of confidence in formula assignment is a cornerstone of modern chemical analysis. ntnu.eduacs.org
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Organosulfur Profiling
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometry in terms of resolving power and mass accuracy. acs.orgmdpi.commdpi.com With its ability to resolve tens of thousands of distinct chemical species in a single sample, FT-ICR MS is exceptionally well-suited for the non-targeted analysis of highly complex mixtures, a field known as "petroleomics" or metabolomics. acs.orgnih.gov
For organosulfur profiling, FT-ICR MS can selectively identify all sulfur-containing compounds within a complex sample. nih.govresearchgate.net The ultra-high resolution allows for the clear separation of the ³²S-containing molecules from their naturally occurring ³⁴S isotopologues. nih.gov By identifying all ion signals that have a corresponding partner at a specific mass difference and abundance ratio characteristic of the sulfur isotopes, a comprehensive profile of all organosulfur compounds, including this compound and related species, can be generated without prior separation. This powerful technique provides unparalleled detail on the molecular composition of complex sulfur-containing samples. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. numberanalytics.comazolifesciences.comnih.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. numberanalytics.comazolifesciences.com
| Crystallographic Parameter | Information Provided | Typical Data for an Organic Molecule |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |
| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. | e.g., a=8.5 Å, b=12.1 Å, c=9.8 Å, β=95.2° |
| Bond Lengths | The precise distance between bonded atoms (e.g., C=S, N=C). | e.g., N=C: ~1.17 Å; C=S: ~1.58 Å |
| Bond Angles | The angles between adjacent chemical bonds (e.g., C-N=C). | e.g., C-N=C: ~165° |
| Torsion Angles | The dihedral angles that define the molecule's conformation. | Describes the twist between molecular fragments. |
Photoelectron Spectroscopy (PES) and Photoionization Mass Spectrometry (PIMS) for Electronic Structure
Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This data provides direct insight into the energies of molecular orbitals. When coupled with Photoionization Mass Spectrometry (PIMS), which identifies the resulting ions, a more complete picture of the photoionization dynamics and fragmentation pathways can be obtained.
For this compound, the electronic structure is a composite of the phenanthrene, methylene, and isothiocyanate moieties. The phenanthrene group, a polycyclic aromatic hydrocarbon, possesses a set of delocalized π-orbitals. youtube.comstudysmarter.co.uk In phenanthrene itself, the highest occupied molecular orbital (HOMO) and other high-lying orbitals are of π-character, and their ionization energies have been well-characterized. youtube.com The introduction of the methyl isothiocyanate group at the 9-position is expected to influence this electronic structure.
The isothiocyanate group (-N=C=S) has its own set of π-orbitals associated with the N=C and C=S bonds, as well as lone pairs on the nitrogen and sulfur atoms. wikipedia.org The methylene linker (-CH₂-) largely serves to electronically isolate the phenanthrene and isothiocyanate groups, preventing direct conjugation. However, inductive effects and through-space interactions can still lead to shifts in the ionization energies of the phenanthrene π-system.
A hypothetical PES spectrum of this compound would be expected to show a series of bands. The low-energy region would be dominated by ionizations from the extended π-system of the phenanthrene ring. These would be followed at higher energies by ionizations from the σ-orbitals of the phenanthrene skeleton and the C-H and C-C bonds of the methylene linker, as well as orbitals localized on the isothiocyanate group. The interpretation of such a spectrum would rely on comparison with the spectra of parent compounds like 9-methylphenanthrene (B47486) and methyl isothiocyanate, and would be greatly aided by quantum chemical calculations to assign the observed ionization bands to specific molecular orbitals.
PIMS analysis would complement the PES data by revealing the mass-to-charge ratios of the ions formed upon photoionization. This would allow for the identification of the parent molecular ion and any fragment ions that are formed. The fragmentation pattern can provide further clues about the electronic structure and bond strengths within the molecule. For instance, cleavage of the bond between the methylene group and the isothiocyanate or between the methylene group and the phenanthrene ring would be expected fragmentation pathways.
| Hypothetical Ionization Data for this compound | Origin |
| First Ionization Energy | Highest Occupied Molecular Orbital (HOMO), likely associated with the phenanthrene π-system |
| Higher Energy Ionizations | Deeper π-orbitals of phenanthrene, orbitals of the isothiocyanate group, σ-framework |
| Expected Fragment Ions in PIMS | Description |
| [C₁₄H₉CH₂NCS]⁺ | Parent molecular ion |
| [C₁₄H₉CH₂]⁺ | Phenanthrylmethyl cation (loss of NCS) |
| [C₁₄H₉]⁺ | Phenanthrenyl cation (loss of CH₂NCS) |
Gas Electron Diffraction (GED) for Gas-Phase Conformations
While X-ray crystallography provides detailed structural information for molecules in the solid state, Gas Electron Diffraction (GED) is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions present in a crystal lattice. This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to multiple conformations. nih.gov
A GED experiment would involve scattering a beam of high-energy electrons off a gaseous sample of this compound. The resulting diffraction pattern, a function of the scattering angle, contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern and fitting it to a molecular model, precise values for bond lengths, bond angles, and torsional angles (which define the conformation) can be determined.
Based on the known structures of related molecules, we can predict some of the key structural parameters. The phenanthrene skeleton itself is largely planar. slideshare.net The isothiocyanate group (-N=C=S) is known to be nearly linear, with a C-N=C angle typically around 165° in aryl isothiocyanates. wikipedia.org The N=C and C=S bond lengths are approximately 117 pm and 158 pm, respectively. wikipedia.org
The most significant conformational question for this compound is the torsional angle describing the rotation of the methyl isothiocyanate group relative to the plane of the phenanthrene ring. Due to steric clashes between the isothiocyanate group and the hydrogen atoms on the adjacent positions of the phenanthrene ring, a conformation where the C-N bond is perpendicular to the plane of the phenanthrene ring is likely to be energetically favored. However, a detailed GED analysis would be required to confirm the exact conformational preferences and to determine if multiple conformers coexist in the gas phase at the experimental temperature.
Reactivity and Mechanistic Interactions of 9 Phenanthrylmethyl Isothiocyanate with Biological Nucleophiles
Electrophilic Nature of the Isothiocyanate Moiety
The isothiocyanate functional group (-N=C=S) is characterized by a central carbon atom that is highly electrophilic. This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electron deficiency makes the carbon atom a prime target for nucleophilic attack by electron-rich molecules within the cell. Isothiocyanates, in general, are known to react with various cellular nucleophiles, and this reactivity is a cornerstone of their biological effects. nih.govnih.gov
Chemical Reactivity with Thiols and Sulfhydryl Groups
Among the most significant biological nucleophiles are molecules containing thiol or sulfhydryl (-SH) groups. These groups are present in the amino acid cysteine and the ubiquitous antioxidant tripeptide, glutathione (B108866) (GSH). The reaction between the electrophilic carbon of the isothiocyanate and the nucleophilic sulfur of a thiol group is a primary mechanism of action for this class of compounds.
Conjugation with Glutathione (GSH) and Dithiocarbamate (B8719985) Formation
9-Phenanthrylmethyl isothiocyanate readily reacts with glutathione (GSH), a major cellular antioxidant, in a process known as conjugation. This reaction involves the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic carbon of the isothiocyanate moiety. The resulting product is a dithiocarbamate conjugate. nih.gov This conjugation is a critical step in the metabolism and detoxification of isothiocyanates. The formation of these dithiocarbamate adducts can lead to the depletion of cellular GSH levels. nih.gov While the reaction can occur non-enzymatically, it is often facilitated by enzymes. nih.gov
Role of Glutathione S-Transferases (GSTs) in Conjugation
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of various electrophilic compounds with glutathione. nih.govnih.govmdpi.com Several studies have demonstrated that GSTs can significantly enhance the rate of conjugation of isothiocyanates with GSH. nih.govcapes.gov.br Different isoforms of GSTs exhibit varying catalytic efficiencies for this reaction. For instance, GSTM1-1 and GSTP1-1 have been shown to be particularly efficient catalysts for the conjugation of several isothiocyanates. nih.govcapes.gov.br This enzymatic catalysis suggests that GSTs are important in the metabolic fate of isothiocyanates within the body. nih.gov The conjugation reaction is, in principle, reversible, but the reverse reaction is generally slow and can be inhibited by the high intracellular concentrations of GSH. nih.gov
Table 1: Catalytic Efficiency of Human Glutathione S-Transferases with Various Isothiocyanate Substrates
| Isothiocyanate Substrate | GST Isoform | Catalytic Efficiency |
| Allyl isothiocyanate | GSTM1-1 | High |
| Benzyl (B1604629) isothiocyanate | GSTP1-1 | High |
| Phenethyl isothiocyanate | GSTM1-1 | High |
| Sulforaphane (B1684495) | GSTA1-1 | Moderate |
| Erucin | GSTM1-1 | High |
| Erysolin | GSTP1-1 | High |
This table is a representative summary based on findings from multiple isothiocyanates and may not directly reflect the specific values for this compound, for which detailed kinetic data is less available.
Covalent Binding to Cysteine Residues in Proteins
Beyond conjugation with GSH, the electrophilic nature of this compound allows it to form covalent bonds with the sulfhydryl groups of cysteine residues in proteins. nih.gov This covalent modification can alter the structure and function of the target proteins, thereby affecting various cellular processes. nih.gov The specificity of this binding can be influenced by the local microenvironment of the cysteine residue within the protein. nih.gov The formation of these protein adducts is a key mechanism through which isothiocyanates exert their biological effects.
Mechanisms of Cellular Uptake and Intracellular Accumulation
For this compound to interact with intracellular targets, it must first cross the cell membrane. The primary mechanism for this process is believed to be passive diffusion, driven by the compound's physicochemical properties.
Passive Diffusion Mechanisms
Passive diffusion is a process where molecules move across a biological membrane down their concentration gradient without the need for a specific transporter protein. This mechanism is favored by compounds that are relatively small and lipophilic (fat-soluble). The phenanthrene (B1679779) ring in this compound imparts a significant degree of lipophilicity to the molecule, facilitating its passage through the lipid bilayer of the cell membrane. Once inside the cell, its rapid conjugation with intracellular thiols, such as glutathione, can effectively trap the compound, leading to its intracellular accumulation. nih.gov This process of diffusion followed by intracellular trapping allows for the build-up of the compound to concentrations that can effectively engage with its biological targets. Studies with other molecules have shown that passive diffusion is a predominant mechanism of uptake for certain compounds. nih.gov
Facilitated Uptake via Thiol Conjugation
The cellular uptake of isothiocyanates is a complex process that can be significantly influenced by their conjugation with intracellular thiols, most notably glutathione (GSH). While direct data on this compound is limited, the well-studied mechanisms of other isothiocyanates provide a strong basis for understanding its likely behavior.
The primary mechanism of isothiocyanate conjugation is the nucleophilic attack of the thiol group of cysteine residues in proteins or, more commonly, glutathione, on the electrophilic carbon atom of the isothiocyanate group. mdpi.comyoutube.com This reaction, which can occur non-enzymatically, is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in detoxification. mdpi.com The resulting product is a dithiocarbamate conjugate. mdpi.com
This conjugation process can facilitate the cellular uptake and accumulation of isothiocyanates. The formation of glutathione conjugates can effectively "trap" the isothiocyanate within the cell, as the larger, more polar conjugate may be less able to diffuse back across the cell membrane. This intracellular accumulation is a key factor in the subsequent biological effects of the compound.
The general reaction can be summarized as follows:
R-N=C=S + GSH → R-NH-C(=S)-SG
Where R represents the 9-phenanthrylmethyl group.
The rate of this conjugation can be influenced by the structure of the isothiocyanate. Aromatic isothiocyanates generally exhibit significant reactivity, and the presence of the bulky phenanthrene group in this compound likely modulates this reactivity. nih.gov
Table 1: Representative Examples of Isothiocyanate Reactivity with Thiols
| Isothiocyanate | Thiol | Key Findings |
| Benzyl isothiocyanate | Cysteine | Rapid reaction, with selectivity influenced by pH. nih.gov |
| Phenethyl isothiocyanate | Glutathione | Conjugation is a key metabolic pathway. mdpi.com |
| Various Aromatic ITCs | L-Cysteine | Reactivity is influenced by electronic properties of the aromatic ring. nih.gov |
Role of Membrane Transporters in Intracellular Accumulation and Efflux
The movement of this compound and its conjugates across cellular membranes is likely mediated by a combination of passive diffusion and active transport mechanisms. The hydrophobic nature of the phenanthrene moiety suggests that passive diffusion across the lipid bilayer is a probable route of entry. nih.govhep.com.cn
However, active transport systems are also known to play a significant role in the uptake and efflux of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnih.govscirp.org For instance, some bacterial systems utilize active efflux pumps to remove PAHs from the cell, indicating the existence of transporters that can recognize and move these hydrophobic molecules. nih.gov While specific transporters for this compound have not been identified, it is plausible that it could be a substrate for transporters that handle other large, hydrophobic molecules.
Once inside the cell and conjugated to glutathione, the resulting dithiocarbamate may be recognized by specific efflux transporters, such as members of the ATP-binding cassette (ABC) transporter superfamily. These transporters are responsible for the efflux of a wide range of xenobiotics and their metabolites from the cell, playing a critical role in cellular detoxification. The mercapturic acid pathway, which involves the enzymatic processing of glutathione conjugates for excretion, is a well-established route for the elimination of isothiocyanates. mdpi.comyoutube.com
Potential for Adduct Formation with Deoxyribonucleic Acid (DNA)
A critical aspect of the toxicology of many chemical compounds is their ability to form covalent adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis. taylorandfrancis.com Both polycyclic aromatic hydrocarbons and some isothiocyanates have been shown to form DNA adducts. nih.govnih.gov
The phenanthrene component of this compound is a well-known polycyclic aromatic hydrocarbon. PAHs themselves are not typically reactive with DNA, but they can be metabolically activated by cytochrome P450 enzymes to form highly reactive diol epoxides. nih.govnih.gov These epoxides are strong electrophiles that can readily react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable adducts. nih.gov Studies on phenanthrene have identified the formation of such diol epoxide-DNA adducts. nih.govnih.gov
The isothiocyanate group itself also has the potential to react with DNA, although this is less well-characterized than the reactions of PAH diol epoxides. The electrophilic nature of the isothiocyanate carbon could allow for direct reaction with nucleophilic centers in DNA bases. While research on direct DNA adduction by isothiocyanates is not as extensive as for other classes of compounds, the potential for such reactions exists.
Therefore, this compound presents a dual risk for DNA adduction: through the metabolic activation of its phenanthrene ring and potentially through the direct reactivity of its isothiocyanate group. The formation of such adducts represents a significant mechanistic interaction with a critical biological macromolecule.
Table 2: Examples of DNA Adducts Formed by Related Compounds
| Compound/Metabolite | DNA Base Target | Significance |
| Benzo[a]pyrene diol epoxide | Guanine | Well-established carcinogenic mechanism for PAHs. nih.gov |
| Benzo[c]phenanthrene diol epoxide | Adenine | Demonstrates that different PAHs can have different base specificities. nih.gov |
| Phenanthrene diol epoxide | Guanine/Adenine | Indicates the potential for the phenanthrene moiety to form DNA adducts. nih.govnih.gov |
Molecular Mechanisms of Action of 9 Phenanthrylmethyl Isothiocyanate in Cellular Systems in Vitro and Pre Clinical Models
Modulation of Cellular Signaling Pathways
Activation of the Nrf2/ARE Pathway and Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Generally, isothiocyanates are known potent activators of this pathway. However, no specific studies demonstrating the effect of 9-phenanthrylmethyl isothiocyanate on the Nrf2/ARE pathway have been identified.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling (p38, ERK, JNK)
Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are crucial in transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. While other isothiocyanates have been shown to modulate MAPK signaling, there is a lack of research specifically detailing the interaction of this compound with these pathways.
Crosstalk with Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mechanistic Target of Rapamycin (mTOR) Pathways
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in various diseases. Information regarding the influence of this compound on the PI3K/Akt/mTOR signaling cascade is not available in the reviewed literature.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling and Inflammatory Responses
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses. Many natural compounds, including some isothiocyanates, are known to inhibit NF-κB activity. However, there are no specific findings on how this compound affects this pathway.
Modulation of Activator Protein 1 (AP-1) Transactivation
Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. The effect of this compound on AP-1 transactivation has not been documented.
Regulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents exert their effects by inducing cell cycle arrest. While some isothiocyanates have been shown to influence cell cycle progression, there is no available data specifically for this compound.
Induction of Cell Cycle Arrest (G1/S, G2/M Phases)
A significant mechanism of action of isothiocyanates is the disruption of the normal cell cycle progression, leading to arrest at critical checkpoints. Research on related isothiocyanates, such as phenethyl isothiocyanate (PEITC), has demonstrated the ability to induce cell cycle arrest at both the G1/S and G2/M phases in various cancer cell lines. For instance, studies on human prostate cancer cells have shown that treatment with PEITC leads to an arrest at the G2/M phase. nih.gov Similarly, in oral squamous cell carcinoma cells, PEITC has been observed to cause G2/M phase arrest. nih.gov This disruption of the cell cycle prevents cancer cells from proceeding with division and proliferation.
The ability of isothiocyanates to halt the cell cycle at these specific phases is a key aspect of their anti-proliferative effects. The G1/S checkpoint is a critical control point that ensures the cell is ready for DNA replication, while the G2/M checkpoint verifies that DNA replication is complete and the cell is prepared for mitosis. By activating these checkpoints, compounds like 9-PIMIT can effectively halt the uncontrolled growth of cancer cells.
Modulation of Cell Cycle Regulators (Cyclins, CDKs, p21, cdc2)
The induction of cell cycle arrest by isothiocyanates is intricately linked to their ability to modulate the expression and activity of key cell cycle regulatory proteins. These include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21.
In human prostate cancer cells, PEITC-induced G2/M arrest is correlated with the downregulation of Cdk1 and cyclin B1 protein expression. nih.gov Cyclin B1, in complex with Cdc2 (also known as CDK1), forms the maturation-promoting factor (MPF), which is essential for entry into mitosis. The downregulation of these proteins disrupts the formation and activation of MPF, leading to a halt at the G2/M transition.
Table 1: Modulation of Cell Cycle Regulators by Isothiocyanates
| Cell Cycle Phase | Modulated Protein | Effect of Isothiocyanate | Cellular Outcome |
|---|---|---|---|
| G2/M | Cyclin B1 | Downregulation | Inhibition of Mitosis |
| G2/M | Cdk1 (Cdc2) | Downregulation | Inhibition of Mitosis |
| G1/S, G2/M | p21 | Upregulation/Modulation | Cell Cycle Arrest |
Induction of Programmed Cell Death
Beyond halting cell proliferation, 9-PIMIT and related isothiocyanates can actively induce programmed cell death, primarily through apoptosis and modulation of autophagy.
Apoptosis Induction and Caspase Activation
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Isothiocyanates have been widely shown to be potent inducers of apoptosis in cancer cells. This process is often mediated by the activation of a family of cysteine proteases known as caspases.
PEITC has been demonstrated to induce apoptosis in various cancer cell lines, including cervical cancer and prostate cancer. frontiersin.orgnih.gov The activation of caspases is a central event in this process. Initiator caspases, such as caspase-8 and caspase-9, are activated in response to specific death signals, and they, in turn, activate executioner caspases like caspase-3. frontiersin.org Studies have shown that PEITC treatment leads to the activation of caspase-3, caspase-8, and caspase-9, confirming the involvement of the caspase cascade in the execution of apoptosis. frontiersin.orgnih.gov
The induction of apoptosis by PEITC is also associated with changes in the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. This includes the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins. nih.govnih.gov
Table 2: Caspase Activation in Isothiocyanate-Induced Apoptosis
| Caspase | Role | Activation by Isothiocyanates |
|---|---|---|
| Caspase-3 | Executioner | Activated |
| Caspase-8 | Initiator (Extrinsic Pathway) | Activated |
| Caspase-9 | Initiator (Intrinsic Pathway) | Activated |
Autophagy Modulation
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com Isothiocyanates, including PEITC, have been shown to modulate autophagy in cancer cells. nih.govresearchgate.netnih.gov
In human prostate cancer cells, PEITC treatment triggers features characteristic of autophagy, such as the formation of acidic vesicular organelles and the processing of microtubule-associated protein 1 light chain 3 (LC3), a key autophagosomal marker. nih.gov Interestingly, the inhibition of autophagy has been shown to attenuate PEITC-induced apoptosis, suggesting a complex interplay between these two cell death pathways. nih.gov The modulation of autophagy by isothiocyanates appears to be, at least in part, dependent on the Atg5 protein. nih.gov
The role of autophagy in response to isothiocyanate treatment can be cell-type specific. While in some cancer cells it may act as a pro-death mechanism, in others, it could serve as a survival mechanism. researchgate.net
Anti-angiogenic and Anti-metastatic Effects
The growth and spread of tumors are highly dependent on the formation of new blood vessels (angiogenesis) and the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.
Downregulation of Vascular Endothelial Growth Factor (VEGF)
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a crucial role in tumor angiogenesis. mdpi.com Isothiocyanates, including PEITC, have been shown to exert anti-angiogenic effects by targeting the VEGF signaling pathway. nih.govnih.gov
Studies have demonstrated that PEITC can suppress the secretion of VEGF from cancer cells. nih.gov This is associated with the downregulation of the VEGF receptor 2 (VEGFR-2) and the inactivation of downstream signaling molecules like Akt. nih.gov Furthermore, PEITC has been found to inhibit the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates VEGF expression under hypoxic conditions, which are common in the tumor microenvironment. nih.gov By downregulating VEGF and its signaling pathway, 9-PIMIT can potentially inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis.
Inhibition of Cell Migration and Invasion
The metastatic cascade, involving cell migration and invasion, is a critical target for anti-cancer compounds. Isothiocyanates, notably PEITC, have demonstrated significant inhibitory effects on these processes in various cancer cell models. These effects are mediated through the modulation of multiple signaling pathways and effector proteins.
A primary mechanism involves the suppression of matrix metalloproteinases (MMPs), enzymes essential for degrading the extracellular matrix, a key step in tumor invasion. researchgate.netresearchgate.net Studies show that ITCs like PEITC can suppress the activity and expression of MMP-9. researchgate.netresearchgate.net This suppression is achieved by blocking upstream signaling pathways, including the Focal Adhesion Kinase (FAK) pathway. researchgate.net Inhibition of FAK phosphorylation by ITCs prevents the downstream activation of ERK1/2 and Akt, which in turn blocks the activation of transcription factors NF-κB and AP-1 that are necessary for MMP-9 gene expression. researchgate.netresearchgate.net
In human colon cancer HT29 cells, PEITC has been shown to inhibit adhesion, migration, and invasion. researchgate.net This was associated with the downregulation of the gene and protein expression of MMP-2 and MMP-9. researchgate.net The inhibitory action was linked to the suppression of several signaling proteins, including SOS-1, PKC, ERK1/2, and Rho A. researchgate.net Furthermore, PEITC has been found to reduce the expression of Macrophage Migration Inhibitory Factor (MIF) in glioblastoma cells, a cytokine that promotes cancer cell migration and invasion. researchgate.net
Given these findings, it is highly probable that this compound also possesses the ability to inhibit cell migration and invasion by targeting similar signaling cascades, particularly the FAK/MMP-9 axis.
Table 1: Effect of Phenethyl Isothiocyanate (PEITC) on Proteins Involved in Cell Migration and Invasion in HT29 Colon Cancer Cells
| Target Protein/Gene | Effect of PEITC Treatment | Pathway/Function | Reference |
| MMP-2 | Inhibition of Expression | Extracellular Matrix Degradation | researchgate.net |
| MMP-9 | Inhibition of Expression & Activity | Extracellular Matrix Degradation | researchgate.netresearchgate.netresearchgate.net |
| FAK | Inhibition of Phosphorylation | Upstream Signaling | researchgate.net |
| ERK1/2 | Inhibition of Phosphorylation | MAPK Signaling | researchgate.netresearchgate.net |
| Akt | Inhibition of Phosphorylation | PI3K/Akt Signaling | researchgate.net |
| NF-κB | Inhibition of Activity | Transcription Factor | researchgate.netresearchgate.net |
| Rho A | Inhibition of Expression | Cytoskeletal Organization | researchgate.net |
Enzyme and Protein Target Modulation
Alteration of Xenobiotic Metabolizing Enzymes (Phase I and Phase II)
The modulation of xenobiotic metabolizing enzymes is a hallmark of isothiocyanates, contributing to their chemopreventive or, in some cases, tumor-promoting effects. These enzymes are categorized into Phase I (functionalization reactions) and Phase II (conjugation reactions).
Phase I Enzymes: Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for the initial metabolism of many carcinogens. ITCs can act as inhibitors of CYP enzymes, thereby blocking the metabolic activation of pro-carcinogens. For instance, PEITC effectively decreases the activity of CYP2E1 (measured as N-nitrosodimethylamine demethylase activity) and CYP1A/3A in rat liver.
Phase II Enzymes: Phase II enzymes, such as Glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase (NQO1), are generally involved in the detoxification and excretion of carcinogens. Many ITCs are potent inducers of these protective enzymes. PEITC has been shown to cause a significant increase in the activities of NQO1 and GST in rat liver, enhancing the detoxification capacity of the organ. This induction is often mediated by the activation of the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) in the promoter region of many Phase II enzyme genes.
Table 2: Modulation of Xenobiotic Metabolizing Enzymes by Phenethyl Isothiocyanate (PEITC) in Rats
| Enzyme Family | Specific Enzyme/Activity | Tissue | Effect of PEITC | Reference |
| Phase I | NDMAd (CYP2E1) | Liver | ▼ Decreased | |
| EROD (CYP1A) | Liver | ▼ Decreased (initially) | ||
| PROD (CYP2B1) | Liver | ▲ Increased | ||
| Phase II | NQO1 | Liver | ▲ Increased | |
| GST | Liver | ▲ Increased |
Inhibition of Protein Tyrosine Phosphatases (PTPases)
Protein tyrosine phosphatases (PTPs) are critical signaling enzymes that counteract the activity of protein tyrosine kinases, thereby regulating cellular processes like growth, differentiation, and metabolism. Aberrant PTP activity is linked to numerous diseases, including cancer and diabetes.
The active site of classical PTPs contains a highly reactive cysteine residue that is essential for catalysis. This cysteine is susceptible to covalent modification by electrophilic compounds. Isothiocyanates, being potent electrophiles, have been identified as time-dependent, covalent inhibitors of PTPs. Studies on PTP1B and SHP-2, two well-characterized PTPs, show that ITCs like sulforaphane (B1684495) and allyl isothiocyanate can inactivate these enzymes by binding to the catalytic cysteine. This inhibition can lead to the sustained phosphorylation of key signaling proteins, such as Akt, thereby influencing downstream cellular events. It is therefore expected that this compound would also function as an inhibitor of PTPs through a similar mechanism of covalent modification of the active site cysteine.
Targeting Proteasomal Cysteine Deubiquitinases (USP14, UCHL5)
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are crucial components of this system, as they remove ubiquitin chains from proteins, rescuing them from degradation. Two key DUBs associated with the 19S regulatory particle of the proteasome are USP14 and UCHL5. These enzymes are cysteine proteases and their inhibition can lead to the accumulation of ubiquitinated proteins and the induction of apoptosis, making them attractive targets in cancer therapy.
Computational and biochemical studies have shown that ITCs, including PEITC and sulforaphane, can act as inhibitors of USP14 and UCHL5. The electrophilic nature of the isothiocyanate group allows it to interact with the catalytic cysteine residue in these DUBs, blocking their activity. This inhibition leads to an increase in the levels of ubiquitinated proteins within the cell and can trigger apoptotic cell death in cancer cells. Based on this mechanism, this compound is predicted to exert similar inhibitory effects on these proteasomal DUBs.
Modulation of DNA Methyltransferases and Histone Modifiers
Epigenetic modifications, including DNA methylation and histone modification, play a central role in gene regulation without altering the DNA sequence itself. DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are key epigenetic enzymes that are often dysregulated in cancer.
Several ITCs, most notably sulforaphane, have been shown to influence epigenetic marks. Sulforaphane can inhibit the activity of HDACs, with some selectivity reported for HDAC2 and HDAC9. While the exact mechanism is debated, it is proposed that ITCs may bind to allosteric sites on these enzymes. Inhibition of HDACs leads to histone hyperacetylation and a more open chromatin structure, which can reactivate the expression of silenced tumor suppressor genes. Furthermore, some studies suggest that ITCs can also lead to a decrease in DNMT1 levels and the reversal of hypermethylation of certain gene promoters. Although direct evidence for this compound is lacking, its ability to modulate these key epigenetic regulators remains a strong possibility based on the established activities of other ITCs.
Impact on MicroRNA (miRNA) Expression
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level by binding to messenger RNAs (mRNAs), typically leading to translational repression or mRNA degradation. They are involved in virtually all cellular processes, and their dysregulation is a common feature of cancer.
Studies have shown that exposure to carcinogens, such as those in cigarette smoke, can cause widespread changes in the miRNA expression profile in tissues like the lung, often involving a general downregulation. Chemopreventive agents, including ITCs, can modulate these expression patterns. In a mouse model, PEITC was shown to protect the lung from cigarette smoke-induced alterations in miRNA expression. However, in the liver, PEITC treatment caused significant changes in the miRNA profile, indicating tissue-specific effects and the activation of various cellular stress and damage response pathways. This demonstrates that ITCs can profoundly impact cellular function by altering the expression of these master regulators. The specific effects of this compound on miRNA expression have not been reported but are anticipated to be significant and tissue-dependent.
Inhibition of Cyclooxygenase-2 (COX-2)
The molecular mechanisms underlying the actions of this compound in cellular systems include the inhibition of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2). While direct and detailed studies exclusively on this compound's interaction with COX-2 are limited, the broader class of isothiocyanates, to which it belongs, is recognized for its anti-inflammatory properties, including the suppression of COX-2. researchgate.net
Isothiocyanates are known to inhibit the activity of many components involved in inflammation and can suppress the expression of COX-2. researchgate.net This suppression is a critical mechanism in their chemopreventive effects, as COX-2 is often overexpressed in tumor cells and contributes to carcinogenesis. The anti-inflammatory activity of some isothiocyanates has been demonstrated through their ability to inhibit human COX-2 enzyme activity. For instance, phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate have been shown to achieve approximately 99% inhibition of COX-2 at a concentration of 50 μM. researchgate.net Although these are different compounds, this highlights a common mechanism of action for this class of molecules. The induction of COX-2 in response to pro-inflammatory signals leads to an intensified inflammatory response, and its inhibition is a key target for anti-inflammatory agents. researchgate.net
It is important to note that some studies on isothiocyanates have shown nuanced effects. For example, sulforaphane-mediated COX-2 suppression has been linked to the p38 signaling pathway. researchgate.net While specific research on this compound is needed to elucidate its precise inhibitory mechanism on COX-2, the existing evidence for related compounds suggests a potential for similar activity.
Inactivation of Macrophage Migration Inhibitory Factor (MIF)
A significant molecular action of isothiocyanates, including what is suggested for this compound, is the inactivation of the Macrophage Migration Inhibitory Factor (MIF). researchgate.net MIF is a pleiotropic cytokine that plays a crucial role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases and cancer. researchgate.net
Research indicates that isothiocyanates can irreversibly inactivate MIF. researchgate.net This inactivation is a key component of their anti-inflammatory and chemopreventive activities. The electrophilic nature of the isothiocyanate group allows it to react with biological nucleophiles, such as specific amino acid residues in proteins. researchgate.net In the case of MIF, this covalent modification leads to its inactivation.
Studies have identified that the most frequent molecular target co-crystallized with isothiocyanates is MIF, underscoring the significance of this interaction. researchgate.net The inactivation of MIF by isothiocyanates disrupts its pro-inflammatory functions, which include the induction of other cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.net By targeting and neutralizing MIF, this compound could potentially disrupt inflammatory cascades that contribute to pathological conditions.
Modulation of Oxidative Stress and Redox Environment
Reactive Oxygen Species (ROS) Generation
The modulation of oxidative stress is a key aspect of the biological activity of isothiocyanates. While direct studies on this compound are not extensively available, the general mechanism for this class of compounds involves the generation of Reactive Oxygen Species (ROS). The electrophilic carbon atom in the isothiocyanate functional group can react with cellular nucleophiles, most notably glutathione (GSH). researchgate.net This interaction can lead to the depletion of intracellular GSH, a major antioxidant, thereby disrupting the cellular redox balance and leading to an increase in ROS levels.
This pro-oxidant effect is often cell-type specific, with cancer cells being more susceptible to ROS-induced damage than normal cells. The generation of ROS is a critical component of the cytotoxic effects of isothiocyanates, leading to the induction of apoptosis (programmed cell death) in targeted cells. researchgate.net For example, the cytotoxic effects of sulforaphane are associated with ROS generation, which in turn triggers apoptosis and autophagy. researchgate.net Similarly, phenethyl isothiocyanate (PEITC) is known to promote oxidative stress, particularly at higher concentrations, by acting as a scavenger for glutathione. researchgate.net Reactive oxygen species are believed to be involved in the genotoxic effects observed with some isothiocyanates. researchgate.net
Role in Antioxidant Defense
Paradoxically, while isothiocyanates can induce oxidative stress, they are also known to upregulate antioxidant defense mechanisms. This dual role is a hallmark of their biological activity. The primary mechanism for enhancing antioxidant defense is through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes. researchgate.net The electrophilic nature of isothiocyanates allows them to react with cysteine residues on Keap1, a protein that sequesters Nrf2 in the cytoplasm and targets it for degradation. This modification of Keap1 leads to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
The induction of these cytoprotective enzymes, such as glutathione S-transferases, enhances the cell's capacity to neutralize electrophiles and ROS, thereby providing a protective effect against carcinogens and oxidative damage. researchgate.net This Nrf2-mediated antioxidant response is considered a key mechanism for the chemopreventive properties of isothiocyanates. researchgate.net
Chemo-sensitization in Cellular Resistance Models
Isothiocyanates have demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents, a process known as chemo-sensitization. This is particularly relevant in the context of cellular resistance, a major obstacle in cancer therapy. While specific data on this compound is limited, the broader family of isothiocyanates has been shown to enhance the efficacy of chemotherapy drugs. researchgate.net
One of the mechanisms by which isothiocyanates can confer chemo-sensitization is through the modulation of drug resistance proteins. For instance, some isothiocyanates can downregulate the expression of multidrug resistance proteins that are responsible for pumping chemotherapeutic drugs out of cancer cells.
Furthermore, the pro-apoptotic and cell cycle arrest activities of isothiocyanates can work synergistically with chemotherapy drugs to enhance cancer cell killing. By inducing ROS and cellular stress, isothiocyanates can lower the threshold for apoptosis induction by other agents. For example, benzyl (B1604629) isothiocyanate has been shown to induce apoptosis in breast cancer cells, and this effect is initiated by ROS. researchgate.net This suggests that combining such compounds with chemotherapy could lead to a more potent anti-cancer effect. Some isothiocyanates have been shown to enhance the efficacy of combinatorial regimens with conventional chemotherapeutic drugs. researchgate.net
Structure Activity Relationship Sar Studies of Phenanthrylmethyl Isothiocyanate Analogues
Impact of Aromaticity and the Phenanthrene (B1679779) Ring System on Biological Activity
The presence of an aromatic ring system is a key determinant of the biological activity of many isothiocyanates. Aromatic ITCs, in general, exhibit enhanced biological activities compared to their aliphatic counterparts. This is often attributed to the ability of the aromatic ring to engage in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. These interactions can facilitate the localization of the ITC at the target site, thereby increasing its effective concentration and potency.
In the case of 9-phenanthrylmethyl isothiocyanate, the large, polycyclic aromatic phenanthrene ring system is expected to have a profound impact on its biological profile. The key contributions of the phenanthrene moiety are likely to be:
Increased Lipophilicity: The phenanthrene ring is a large, nonpolar structure that significantly increases the lipophilicity of the molecule. This property can enhance the ability of the compound to cross cell membranes and access intracellular targets. Studies on other arylalkyl isothiocyanates have shown that increasing lipophilicity, often by extending an alkyl chain, can lead to increased potency, up to a certain point. The bulky phenanthrene group provides a substantial increase in lipophilicity that may be advantageous for certain biological activities.
Enhanced Target Interactions: The planar and electron-rich nature of the phenanthrene ring allows for strong π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein targets. These interactions can contribute significantly to the binding affinity and selectivity of the compound.
Steric Influence: The size and shape of the phenanthrene ring will impose steric constraints on the molecule's interactions with its targets. This can be a source of selectivity, as the compound may only be able to bind to proteins with appropriately sized and shaped binding pockets.
The biological activities of various phenanthrene derivatives, though not isothiocyanates, have been documented, showing a range of effects including cytotoxicity and antimicrobial activity. This suggests that the phenanthrene scaffold itself is biologically relevant and can serve as a foundation for potent bioactive molecules.
Influence of Substituent Modifications on Reactivity and Molecular Targeting
The reactivity of the isothiocyanate group is central to its mechanism of action, which often involves the formation of covalent bonds with nucleophilic groups (such as thiols in cysteine residues) on target proteins. The electrophilicity of the central carbon atom of the -N=C=S group can be modulated by the electronic properties of the substituents on the aromatic ring.
For this compound, modifications to the phenanthrene ring could be strategically employed to fine-tune its reactivity and target selectivity:
Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, halo) onto the phenanthrene ring would be expected to increase the electrophilicity of the isothiocyanate carbon, making the compound more reactive. Conversely, electron-donating groups (e.g., methoxy, amino) would decrease its reactivity. This modulation of reactivity could be used to optimize the balance between potency and off-target effects.
Positional Isomerism: The position of substituents on the phenanthrene ring could also have a significant impact on activity. Different positional isomers may exhibit distinct biological profiles due to variations in their electronic and steric properties, which in turn would affect their interactions with specific molecular targets.
Introduction of Functional Groups: The addition of other functional groups to the phenanthrene scaffold could introduce new binding interactions or alter the pharmacokinetic properties of the molecule. For example, the incorporation of hydrogen bond donors or acceptors could lead to new interactions within a protein's binding site, potentially increasing affinity and selectivity.
Comparative Analysis with Other Aromatic and Aliphatic Isothiocyanates
A comparative analysis of this compound with other well-studied isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), as well as aliphatic isothiocyanates like sulforaphane (B1684495), highlights the unique structural features of the phenanthrene-containing compound.
| Compound | Structure | Aromatic System | Relative Lipophilicity | Key Structural Features |
| This compound | C₁₄H₉CH₂NCS | Phenanthrene (Tricyclic) | High | Bulky, planar, polycyclic aromatic group. |
| Benzyl isothiocyanate (BITC) | C₆H₅CH₂NCS | Benzene (B151609) (Monocyclic) | Moderate | Simple, monocyclic aromatic group. |
| Phenethyl isothiocyanate (PEITC) | C₆H₅CH₂CH₂NCS | Benzene (Monocyclic) | Moderate-High | Monocyclic aromatic group with a two-carbon spacer. |
| Sulforaphane | CH₃S(O)(CH₂)₄NCS | None (Aliphatic) | Low-Moderate | Aliphatic chain with a sulfinyl group. |
The key points of comparison are:
Aromatic Complexity: this compound possesses a much larger and more complex aromatic system than BITC and PEITC. This increased size and planarity could allow for more extensive interactions with target macromolecules.
Lipophilicity and Bioavailability: The high lipophilicity of this compound may lead to different pharmacokinetic and pharmacodynamic properties compared to the less lipophilic BITC, PEITC, and sulforaphane. While increased lipophilicity can improve membrane permeability, it can also lead to issues with solubility and nonspecific binding.
Reactivity: The electronic influence of the phenanthrene ring on the isothiocyanate group will differ from that of the phenyl and phenethyl groups. This could result in a different intrinsic reactivity of the -N=C=S moiety, affecting the rate and selectivity of its reactions with biological nucleophiles.
Molecular Targeting: The distinct size, shape, and electronic properties of this compound suggest that it may interact with a different set of molecular targets compared to smaller aromatic and aliphatic isothiocyanates. The steric bulk of the phenanthrene group will likely preclude it from binding to targets that can accommodate smaller isothiocyanates, while potentially enabling it to bind to targets with larger, more hydrophobic binding pockets.
Computational Chemistry and Molecular Modeling of 9 Phenanthrylmethyl Isothiocyanate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 9-Phenanthrylmethyl isothiocyanate, these methods would provide a foundational understanding of its stability and chemical nature.
HOMO-LUMO Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes. Specific values require dedicated DFT calculations which are not currently available in the literature.
Fukui Function Analysis for Reaction Site Prediction
Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density as electrons are added or removed, one can identify which atoms in this compound are most susceptible to attack. This is particularly important for understanding its interactions with biological macromolecules, as the isothiocyanate group is known to be electrophilic.
Conformational Analysis and Energetics
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly between the phenanthrene (B1679779) ring and the methyl group, and between the methyl group and the isothiocyanate moiety, can lead to different spatial arrangements or conformers. Conformational analysis involves calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with a biological target.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interaction Profiling (e.g., Enzymes, Receptors)
To explore the potential biological activity of this compound, molecular docking studies would be performed. This involves docking the molecule into the active sites of various proteins, such as enzymes or receptors, that are implicated in disease pathways. The results of these simulations would provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound) and the protein target. While some studies have investigated the effects of a series of isothiocyanates, including this compound, on the activity of enzymes like cytochrome P450, detailed molecular docking reports for this specific compound are not readily found. researchgate.netresearchgate.net
Prediction of Binding Affinities and Interaction Modes
Computational techniques such as molecular docking are pivotal in predicting how a ligand, such as this compound, might bind to a protein target and to estimate the strength of this interaction, often expressed as a binding affinity score. This process involves generating a three-dimensional model of the ligand and fitting it into the binding site of a target protein. The scoring functions then calculate the binding energy, providing an indication of the complex's stability. However, no published studies were identified that have performed these calculations specifically for this compound, meaning no data on its predicted binding affinities or specific interaction modes with any biological target is currently available.
Identification of Key Amino Acid Residues in Binding Pockets
A crucial aspect of molecular modeling is the identification of the specific amino acid residues within a protein's binding pocket that form key interactions with a ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the ligand's biological activity. Without molecular docking or similar simulation studies for this compound, the amino acid residues that may be critical for its binding to any potential protein target remain unidentified.
Application in Target Identification and Mechanism Elucidation
Computational approaches are increasingly used to identify potential biological targets for novel compounds and to elucidate their mechanisms of action. Techniques like reverse docking, where a compound is screened against a library of known protein structures, can suggest potential targets. Subsequent molecular simulations can then help to hypothesize a mechanism of action at the molecular level. There is currently no evidence in the scientific literature of such computational studies being conducted for this compound.
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the interaction, and the role of solvent molecules. Such detailed insights are invaluable for a comprehensive understanding of a compound's biological activity. The absence of any published MD simulation studies on this compound means that its dynamic interactions with any potential biological targets are yet to be explored.
Advanced Methodologies and Future Research Trajectories for 9 Phenanthrylmethyl Isothiocyanate Research
High-Throughput Screening (HTS) for Identifying Bioactive Analogues and Targets
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. nih.gov This automated, miniaturized assay approach allows for large-scale data analysis, which is crucial for identifying novel bioactive compounds. nih.gov In the context of 9-Phenanthrylmethyl isothiocyanate, HTS can be instrumental in two key areas: identifying more potent bioactive analogues and discovering its cellular targets.
Future research could involve the synthesis of a library of this compound analogues with modifications to the phenanthrene (B1679779) ring or the isothiocyanate group. This library could then be screened against a panel of cancer cell lines or specific protein targets to identify structure-activity relationships. For instance, studies on other isothiocyanates have demonstrated that the length of the alkyl chain can significantly impact their anticancer activity. nih.gov A similar approach for this compound could yield analogues with enhanced efficacy.
Moreover, HTS can be employed to uncover the molecular targets of this compound. By screening it against panels of purified enzymes or receptor binding assays, researchers can identify direct protein interactions. This approach has been successfully used for other small molecules and would be invaluable in elucidating the mechanism of action of this particular isothiocyanate.
Omics Approaches for Comprehensive Mechanistic Elucidation
"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a specific stimulus, such as treatment with a bioactive compound. For this compound, a multi-omics approach encompassing transcriptomics, proteomics, and metabolomics would provide a comprehensive understanding of its cellular impact.
Transcriptomic analysis, typically through techniques like RNA sequencing, can reveal how this compound alters gene expression in target cells. While specific transcriptomic studies on this compound are currently limited, research on other ITCs, such as moringin, has shown significant changes in the expression of genes related to cell wall and membrane biosynthesis, the phosphotransferase system, and oxidative stress. researchgate.net Similar investigations with this compound could identify unique gene signatures and perturbed cellular pathways, offering clues to its primary mode of action.
Proteomics provides a direct window into the functional machinery of the cell. Using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, researchers can identify changes in protein expression levels and post-translational modifications. Isothiocyanates are known to covalently modify proteins, and proteomic analyses have identified tubulin as a target for compounds like benzyl (B1604629) isothiocyanate (BITC). researchgate.net This binding can disrupt microtubule polymerization and lead to cell cycle arrest and apoptosis. researchgate.net A focused proteomic investigation of cells treated with this compound could identify its unique protein targets, which may differ from other ITCs due to its distinct chemical structure.
Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the downstream effects of a compound. Studies on other natural compounds have successfully used liquid chromatography-mass spectrometry (LC-MS) based metabolomics to identify perturbed metabolic pathways, such as amino acid metabolism. researchgate.net Applying this technology to this compound would reveal its impact on cellular metabolism, potentially uncovering novel mechanisms of action or identifying biomarkers of its activity.
Chemical Probe Development based on this compound
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular context. While no chemical probes have been specifically developed from this compound to date, its potential as a starting point for probe development is significant. The development of a selective and potent probe for a novel target of this compound would be a valuable tool for biological research. researchgate.netresearchgate.net
The process would involve identifying a key protein target through methods like proteomics and then optimizing the structure of this compound to enhance its affinity and selectivity for that target. An ideal chemical probe would be accompanied by a structurally similar but biologically inactive control compound to ensure that any observed effects are due to the specific interaction with the target. researchgate.netresearchgate.net
Q & A
Basic: What are the key considerations for synthesizing 9-Phenanthrylmethyl isothiocyanate, and how do reagent choices impact yield and purity?
Methodological Answer:
Synthesis of isothiocyanates like this compound often involves thiocarbamide derivatives or dithiocarbamates as precursors. For example:
- Reagent Selection : Phosphorus pentoxide (P₂O₅), hydrochloric acid (HCl), or iodine (I₂) can facilitate the conversion of thiocarbanilide to phenyl isothiocyanate . Similar protocols may apply to 9-phenanthryl derivatives.
- Reaction Optimization : Solvent polarity, temperature, and catalyst efficiency (e.g., ZnSO₄ vs. CuSO₄) influence reaction rates and byproduct formation .
- Purity Control : Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC or NMR verify structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
